Target Class Uniqueness: First Xanthone-Derived sTGFBR3 Antagonist with Defined Activity
sTGFBR3 antagonist 1 is the first characterized Xanthone derivative identified as an sTGFBR3 antagonist. Unlike broader TGF-β pathway inhibitors that act on type I/II receptors or uncharacterized sTGFBR3 binders, this compound emerged from AlphaFold2 structural modeling, virtual screening, and surface plasmon resonance (SPR) validation, confirming direct target engagement [1].
| Evidence Dimension | sTGFBR3 Antagonists |
|---|---|
| Target Compound Data | Confirmed sTGFBR3 antagonist (SPR-validated binding) |
| Comparator Or Baseline | General TGF-β pathway inhibitors |
| Quantified Difference | Not applicable (qualitative class distinction) |
| Conditions | AlphaFold2 structural modeling, virtual screening, and SPR assay validation |
Why This Matters
This ensures that procurement of this specific compound provides the only verified sTGFBR3-targeting tool in a target class with few identified antagonists.
- [1] Zhou L, Qi Z, Wang X, et al. Discovery of a novel Xanthone derivative P24 for anti-AD via targeting sTGFBR3. Eur J Med Chem. 2024;276:116729. View Source
